molecular formula C15H16BrNO B13102142 4-Bromo-N-(4-isopropoxyphenyl)aniline

4-Bromo-N-(4-isopropoxyphenyl)aniline

Cat. No.: B13102142
M. Wt: 306.20 g/mol
InChI Key: KKHJRJKWXMNKGF-UHFFFAOYSA-N
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Description

Significance of Aryl Amine Scaffolds in Modern Organic Synthesis

Aryl amine scaffolds are fundamental structural units in a multitude of organic molecules that are integral to pharmaceuticals, agrochemicals, and materials science. The carbon-nitrogen (C-N) bond that defines these scaffolds is a cornerstone of many synthetic endeavors. The development of robust and versatile methods for constructing these bonds, such as the Buchwald-Hartwig amination and the Ullmann condensation, has revolutionized the field of organic synthesis. wikipedia.orgwikipedia.org

These palladium-catalyzed or copper-promoted cross-coupling reactions allow for the precise and efficient formation of C-N bonds between aryl halides and amines, a process that was previously challenging. wikipedia.orgwikipedia.org The ability to readily synthesize a diverse range of aryl amines has made them indispensable in the creation of complex molecules with tailored electronic and biological properties.

Table 1: Key Methodologies for Aryl Amine Synthesis

Reaction NameCatalystTypical ReactantsSignificance
Buchwald-Hartwig Amination Palladium complexesAryl halides/triflates, AminesWide substrate scope, mild reaction conditions. wikipedia.org
Ullmann Condensation Copper salts/complexesAryl halides, Amines/AlcoholsClassic method, often requires higher temperatures. wikipedia.org
Nucleophilic Aromatic Substitution None (substrate-dependent)Electron-deficient aryl halides, NucleophilesViable for activated substrates.

Overview of Brominated Aniline (B41778) Derivatives in Contemporary Chemical Literature

Brominated aniline derivatives, particularly compounds like 4-bromoaniline (B143363), are highly versatile intermediates in organic synthesis. The presence of the bromine atom on the aromatic ring significantly influences the compound's reactivity and provides a site for further functionalization. chemicalbook.com This makes them crucial precursors for a wide range of more complex molecules.

The bromine atom serves as an excellent leaving group in various cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. This reactivity allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds. Consequently, brominated anilines are frequently employed in the synthesis of pharmaceuticals, dyes, and agrochemicals. chemicalbook.comwikipedia.org For example, 4-bromoaniline is a key building block in the preparation of azo dyes and can be used in the Gomberg-Bachmann reaction to form brominated biphenyls. chemicalbook.comwikipedia.org

Table 2: Applications of Brominated Aniline Derivatives

Application AreaRole of Brominated AnilineExample Reaction(s)
Pharmaceuticals Intermediate for drug synthesis. chemicalbook.comCross-coupling, Nucleophilic substitution
Agrochemicals Precursor for herbicides and fungicides.Various synthetic transformations
Dyes and Pigments Key building block for azo dyes. chemicalbook.comDiazotization followed by coupling
Materials Science Monomer for functional polymers.Polymerization, Cross-coupling

Research Context of 4-Bromo-N-(4-isopropoxyphenyl)aniline within Functional Materials and Synthetic Methodologies

While the broader classes of aryl amines and brominated anilines are well-documented, specific research detailing the synthesis and application of this compound is not extensively covered in contemporary chemical literature. However, its structure suggests potential synthetic routes and applications based on established chemical principles.

The synthesis of this specific diarylamine would likely involve a cross-coupling reaction to form the central C-N bond. The most probable synthetic strategies are the Buchwald-Hartwig amination or the Ullmann condensation. In a potential Buchwald-Hartwig approach, 4-bromoaniline could be coupled with 4-bromo-1-isopropoxybenzene, or alternatively, 4-isopropoxyaniline (B1293747) could be coupled with 1,4-dibromobenzene, using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org Similarly, a copper-catalyzed Ullmann reaction could achieve the same transformation, though potentially under harsher conditions. wikipedia.org

Given its structure as a diarylamine with both a bromo- and an isopropoxy-substituent, this compound could be investigated as an intermediate for functional materials. The diarylamine core is a common feature in hole-transporting materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells. The isopropoxy group enhances solubility in organic solvents, a crucial property for solution-based processing of electronic devices. The bromine atom provides a reactive site for subsequent Suzuki or other cross-coupling reactions, allowing for the incorporation of this molecule into a larger conjugated polymer or the attachment of other functional groups to fine-tune its electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16BrNO

Molecular Weight

306.20 g/mol

IUPAC Name

N-(4-bromophenyl)-4-propan-2-yloxyaniline

InChI

InChI=1S/C15H16BrNO/c1-11(2)18-15-9-7-14(8-10-15)17-13-5-3-12(16)4-6-13/h3-11,17H,1-2H3

InChI Key

KKHJRJKWXMNKGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo N 4 Isopropoxyphenyl Aniline and Its Direct Precursors

Strategies for Constructing the N-Aryl Aniline (B41778) Core

The formation of the C-N bond between the two aryl rings is a critical step in synthesizing the diarylamine backbone. Transition metal-catalyzed cross-coupling reactions are the most prominent and efficient methods for this purpose.

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands as a cornerstone for the synthesis of aryl amines. organic-chemistry.orgwikipedia.org This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine. wikipedia.org For the synthesis of the N-(4-isopropoxyphenyl)aniline core, this would typically involve the coupling of 4-isopropoxyaniline (B1293747) with a 1,4-dihalobenzene, or alternatively, aniline with 1-bromo-4-isopropoxybenzene.

The development of the Buchwald-Hartwig reaction has provided a versatile and highly efficient tool for C-N bond formation, largely replacing harsher traditional methods. wikipedia.org The reaction's success is heavily dependent on the choice of a suitable phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. mit.edu Several generations of catalyst systems have been developed, allowing for the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org Sterically hindered biaryl phosphine ligands have proven particularly effective.

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine to the resulting Pd(II) complex followed by deprotonation to form a palladium amide, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Typical Conditions for Buchwald-Hartwig Amination

Component Example Purpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Catalyst precursor
Ligand BINAP, Xantphos, Biaryl phosphines Stabilizes catalyst, facilitates reaction
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Amine deprotonation
Aryl Halide Aryl bromide, Aryl iodide, Aryl chloride Electrophilic coupling partner
Amine 4-Isopropoxyaniline, Aniline Nucleophilic coupling partner
Solvent Toluene, Dioxane, THF Reaction medium

| Temperature | Room temperature to >100 °C | Varies based on substrate reactivity |

While the Suzuki-Miyaura coupling is renowned for C-C bond formation, its application in C-N bond formation is less common but has been developed. mychemblog.comrsc.orgyonedalabs.com The Buchwald-Hartwig amination, however, remains the more direct and widely adopted palladium-catalyzed method for constructing N-aryl aniline cores. organic-chemistry.orgacs.org

Copper-catalyzed N-arylation, known as the Ullmann condensation or Goldberg reaction, is a classical method for forming C-N bonds between aryl halides and amines. wikipedia.orgmdpi.com This reaction predates the palladium-catalyzed methods but often requires more forcing conditions, such as high temperatures (frequently over 200 °C) and high-boiling polar solvents like DMF or nitrobenzene. wikipedia.org

The traditional Ullmann reaction used stoichiometric amounts of copper powder, often activated in situ. wikipedia.org Modern advancements have led to the use of soluble copper(I) catalysts, often supported by ligands such as diamines or phenanthroline, which allow for milder reaction conditions. wikipedia.orgmdpi.com The reaction mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. mdpi.com

For the synthesis of the target diarylamine, this reaction could involve coupling 4-isopropoxyaniline with 1-bromo-4-halobenzene in the presence of a copper catalyst and a base. mdpi.com Despite the development of more modern palladium-based systems, copper-catalyzed methods remain relevant, particularly in industrial applications, due to the lower cost of copper.

Table 2: Typical Conditions for Ullmann/Goldberg C-N Coupling

Component Example Purpose
Copper Source CuI, Cu₂O, Copper powder Catalyst
Ligand Phenanthroline, Diamines Stabilizes catalyst, improves solubility
Base K₂CO₃, KOH Neutralizes HX byproduct
Aryl Halide Aryl iodide, Aryl bromide Electrophilic coupling partner
Amine 4-Isopropoxyaniline, Aniline Nucleophilic coupling partner
Solvent DMF, N-Methylpyrrolidone, DMSO High-boiling polar solvent

| Temperature | 100 - 220 °C | Typically high temperatures required |

Amine Synthesis Pathways Involving Aniline Derivatives

Reductive amination is a versatile method for forming C-N bonds that converts a carbonyl group into an amine through an intermediate imine. wikipedia.org To form a diarylamine like the core of the target molecule, this pathway is less direct than cross-coupling. It would theoretically involve the reaction of an aniline derivative with a cyclohexanone (B45756) derivative, followed by aromatization, which is a complex and less common route for this specific target.

A more relevant application of reductive amination in this context is for the synthesis of precursors or analogues. jocpr.comjocpr.com The process involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in the same pot to the corresponding amine. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. jocpr.comharvard.edu Catalytic hydrogenation can also be employed. wikipedia.org

Installation of the Isopropoxy Moiety

The isopropoxy group is a key feature of one of the aromatic rings. This functional group is typically introduced via the etherification of a phenol (B47542) precursor, namely 4-aminophenol (B1666318).

The Williamson ether synthesis is the most common and straightforward method for preparing ethers, including the isopropoxy group on an aromatic ring. khanacademy.orgmasterorganicchemistry.com The reaction involves the deprotonation of an alcohol or phenol to form an alkoxide or phenoxide ion, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. masterorganicchemistry.com

To synthesize the precursor 4-isopropoxyaniline, 4-aminophenol is treated with a base to deprotonate the more acidic phenolic hydroxyl group. gordon.edu The resulting phenoxide then reacts with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to form the ether linkage. The choice of base is important; strong bases like sodium hydride (NaH) are effective, but weaker bases like potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like acetone (B3395972) or DMF to facilitate the reaction. wikipedia.orgfrancis-press.com

Table 3: Typical Conditions for Williamson Ether Synthesis of 4-Isopropoxyaniline

Component Example Purpose
Phenol Substrate 4-Aminophenol Hydroxyl source
Alkylating Agent 2-Bromopropane, Isopropyl iodide Source of the isopropyl group
Base K₂CO₃, NaH, NaOH Deprotonates the phenol
Solvent Acetone, DMF, 2-Butanone Reaction medium

| Temperature | Room temperature to reflux | Varies based on reagents |

Regioselective Bromination Techniques

The final step in the synthesis of 4-Bromo-N-(4-isopropoxyphenyl)aniline is the introduction of a bromine atom onto one of the aryl rings. The directing effects of the existing substituents—the secondary amine and the isopropoxy group—are strongly activating and ortho-, para-directing. Given that the para position on the isopropoxy-substituted ring is occupied by the nitrogen bridge, and the para position on the other ring is the desired site of bromination, controlling regioselectivity is crucial to avoid multiple brominations or bromination at undesired ortho positions.

Direct bromination of unprotected anilines can be challenging due to the high reactivity of the ring, which often leads to polybromination and oxidation. beilstein-journals.org However, various methods have been developed to achieve high regioselectivity. lookchem.comresearchgate.net The large steric bulk of the N-(4-isopropoxyphenyl) group can help direct the incoming electrophile to the less hindered para-position of the unsubstituted aniline ring.

Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). lookchem.com The reaction conditions, such as solvent and temperature, can be tuned to favor the desired monobrominated product. For example, using NBS in a solvent like DMF or acetonitrile (B52724) at controlled temperatures can provide good selectivity for para-bromination. lookchem.com Another approach involves copper-catalyzed oxidative bromination using a simple bromide salt like NaBr as the bromine source in the presence of an oxidant. lookchem.comresearchgate.net

Table 4: Reagents for Regioselective Bromination of Activated Anilines

Reagent Conditions Selectivity
N-Bromosuccinimide (NBS) Acetonitrile or DMF, 0 °C to RT Generally good para-selectivity
Molecular Bromine (Br₂) Acetic acid or CH₂Cl₂ Can lead to polybromination; requires careful control
CuBr₂ Acetonitrile, heat Stoichiometric or catalytic, good for activated systems

| NaBr / Oxidant (e.g., Na₂S₂O₈) | Catalytic CuSO₄, CH₃CN/H₂O | Milder, eco-friendly approach with good regioselectivity lookchem.com |

Protection-Deprotection Strategies for Aniline Derivatives (e.g., Acetylation)

The amino group (-NH₂) in aniline is a powerful activating group in electrophilic aromatic substitution reactions. doubtnut.comvedantu.com This high reactivity can be problematic, as direct reaction with electrophiles like bromine often leads to multiple substitutions, yielding products such as 2,4,6-tribromoaniline (B120722) instantaneously, even under mild conditions. doubtnut.comvedantu.comdoubtnut.com To achieve selective substitution at a single position (typically the para-position), the reactivity of the amino group must be moderated. youtube.com This is accomplished through the use of a protecting group.

Acetylation is a common and effective protection strategy for the amino group. youtube.comlibretexts.org Aniline is treated with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine, to form N-phenylacetamide (acetanilide). doubtnut.comscribd.com This reaction converts the highly activating amino group into a moderately activating acetamido group (-NHCOCH₃). quora.com The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to activate the benzene (B151609) ring and thus preventing polysubstitution. quora.com

Once the desired substitution (e.g., bromination) is completed on the protected aniline, the acetyl group must be removed to restore the free amine. This deprotection step is typically achieved through hydrolysis under either acidic or basic conditions. doubtnut.comcommonorganicchemistry.com Refluxing the acetylated compound with an aqueous acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) cleaves the amide bond, regenerating the aniline derivative. commonorganicchemistry.comyoutube.com

Key Steps in Acetyl Protection/Deprotection:

Protection (Acetylation): Aniline reacts with acetic anhydride to form acetanilide (B955), reducing the activating effect of the amino group. libretexts.org

Deprotection (Hydrolysis): The resulting N-acyl-substituted aniline is treated with acid or base to remove the acetyl group and restore the primary amine. youtube.com

Direct Bromination Approaches with Controlled Selectivity

With the aniline's amino group protected as an acetamido group, direct bromination can be performed with high regioselectivity. The acetamido group is an ortho-, para-director, but due to steric hindrance, the para-product is predominantly formed. The reaction of acetanilide with bromine (Br₂), often in a solvent like acetic acid, yields 4-bromoacetanilide as the major product. doubtnut.com

While protection is the most common strategy, some methods for the direct, selective bromination of unprotected anilines have been developed. These approaches aim to avoid the extra steps of protection and deprotection. One such method involves using copper(II) bromide (CuBr₂) in an ionic liquid as the solvent. nih.gov This system can achieve high yields and regioselectivity for para-bromination under mild conditions, offering a more environmentally friendly alternative to traditional methods. nih.gov

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination of electron-rich aromatic compounds, including phenols and anilines. missouri.eduresearchgate.net It is a solid, making it easier and safer to handle than liquid bromine. missouri.edu For activated aromatic systems, NBS can provide excellent yields and high regioselectivity. researchgate.net

The bromination of acetanilide using NBS, typically conducted in a polar aprotic solvent like acetonitrile or THF, is an effective method for synthesizing 4-bromoacetanilide. researchgate.netnih.gov The reaction conditions are generally mild. nih.gov The selectivity of NBS can be influenced by the solvent and the presence of catalysts or additives. For instance, using NBS in acetonitrile has been shown to be a regioselective and chemoselective method for brominating a wide range of activated arenes. researchgate.net Visible-light photoredox catalysis has also been employed to activate NBS, enhancing its electrophilicity and leading to rapid and selective aromatic bromination under mild conditions. nih.gov

MethodBrominating AgentSubstrateTypical ConditionsSelectivity
Classical Br₂ in Acetic AcidAcetanilideRoom temperatureHigh para-selectivity
Direct (Unprotected) CuBr₂AnilineIonic liquid, mild temp.High para-selectivity nih.gov
NBS Bromination N-BromosuccinimideAcetanilideAcetonitrile, room temp.High para-selectivity researchgate.net

Multi-step Synthesis Design and Optimization

Influence of Reaction Conditions and Solvent Systems

Reaction conditions and the choice of solvent are critical throughout the synthesis.

Protection/Deprotection: In the acetylation of aniline, the reaction is typically fast. For deprotection via hydrolysis, elevated temperatures (reflux) are often required to drive the reaction to completion. commonorganicchemistry.comyoutube.com The choice between acidic or basic hydrolysis depends on the stability of other functional groups in the molecule. commonorganicchemistry.com

Bromination: Solvent choice can influence the reactivity and selectivity of bromination. Acetic acid is a common solvent for reactions with elemental bromine. For NBS brominations, polar solvents like acetonitrile can promote the desired electrophilic substitution pathway. researchgate.net Temperature control is also important to prevent side reactions.

Coupling Reaction: In palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination, the solvent system is paramount. Aprotic polar solvents such as toluene, dioxane, or THF are commonly used. libretexts.org The choice of base (e.g., sodium tert-butoxide, potassium phosphate) and reaction temperature significantly impacts the catalytic cycle's efficiency and, consequently, the reaction yield.

Catalyst Systems and Ligand Design in Coupling Reactions

The key step in forming the diarylamine structure of this compound is the C-N cross-coupling reaction, most notably the Buchwald-Hartwig amination. rsc.orgresearchgate.net This reaction utilizes a palladium catalyst to couple an aryl halide (like 4-bromoaniline) with an amine (like 4-isopropoxyaniline). wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the ligand coordinated to the palladium center. researchgate.net The ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. libretexts.org

Early Generations: Initial catalyst systems used simple phosphine ligands like P(o-tolyl)₃. These were effective for some substrates but had limitations. wikipedia.org

Bidentate Ligands: The development of bidentate phosphine ligands such as BINAP and DPPF expanded the reaction's scope to include a broader range of amines and aryl halides with improved efficiency. wikipedia.org

Sterically Hindered Ligands: Modern Buchwald-Hartwig catalysis relies heavily on sterically bulky, electron-rich dialkylbiarylphosphine ligands. researchgate.net These ligands, developed by Stephen Buchwald's group, promote the reductive elimination step, leading to highly efficient catalysts that can operate under mild conditions with low catalyst loadings and are effective for coupling challenging substrates. researchgate.net The choice of the specific ligand is often tailored to the specific coupling partners to optimize the reaction outcome.

Catalyst/Ligand GenerationExample LigandsKey Features
First Generation P(o-tolyl)₃Effective for secondary amines; limited scope. wikipedia.org
Bidentate Ligands BINAP, DPPFExpanded scope to primary amines; higher yields. wikipedia.org
Sterically Hindered Monodentate Buchwald's Dialkylbiarylphosphines (e.g., XPhos, SPhos)High catalytic activity, broad substrate scope, mild conditions. researchgate.net

Purification and Isolation Protocols for Target Compounds (e.g., Chromatography, Recrystallization)

Effective purification is essential to isolate the target compound from starting materials, by-products, and catalyst residues.

Filtration: Crude solid products, such as the precipitated acetanilide after protection or the final coupled product, are often initially collected by vacuum filtration. libretexts.orgyoutube.com

Recrystallization: This is a primary technique for purifying solid organic compounds. pcbiochemres.com The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethanol/water) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. youtube.com This method is effective for purifying intermediates like 4-bromoacetanilide and the final product, this compound, provided they are crystalline solids.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used to separate the components of the mixture based on their differing polarities.

Washing/Extraction: After the reaction is complete, an aqueous workup is common. The reaction mixture is transferred to a separatory funnel with an organic solvent and water (or a dilute acid/base solution) to remove inorganic salts and water-soluble impurities.

The selection of the purification protocol depends on the physical properties of the compound and the nature of the impurities present. Often, a combination of these techniques is required to achieve high purity.

Yield Enhancement Strategies (e.g., Microwave-Assisted Synthesis)

In the synthesis of this compound and its precursors, maximizing the reaction yield is a critical objective for both economic and environmental efficiency. One of the most effective and modern strategies for enhancing yields and dramatically reducing reaction times is the application of microwave-assisted synthesis. nih.govorganic-chemistry.org This technique has proven to be particularly advantageous for cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation, which are primary routes to forming the C-N bond in diarylamines. nih.govmdpi.com

Microwave-assisted organic synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating methods that transfer heat via conduction and convection, microwave energy directly interacts with polar molecules in the mixture, leading to rapid and uniform heating. researchgate.net This efficient energy transfer can lead to a significant acceleration of reaction rates, often reducing reaction times from many hours to mere minutes. nih.gov

Detailed Research Findings:

Research into the synthesis of various diarylamines and related compounds has consistently demonstrated the superiority of microwave-assisted methods over traditional thermal heating.

Similarly, in Ullmann coupling reactions , microwave assistance has been employed to synthesize anilinoanthraquinone derivatives with good to excellent yields in 2 to 20 minutes. nih.gov The efficiency of the microwave-assisted Ullmann reaction is notable as it can often be performed under milder conditions and sometimes even in aqueous media, contributing to a greener chemical process. mdpi.com

The key advantages of employing microwave-assisted synthesis as a yield enhancement strategy include:

Dramatically Reduced Reaction Times: What may take hours or even days with conventional heating can often be accomplished in minutes. nih.gov

Improved Reaction Yields: By minimizing byproduct formation and decomposition of reactants and products, isolated yields are often higher. nih.gov

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

Greener Chemistry: Shorter reaction times and improved efficiency lead to significant energy savings. Furthermore, the potential to use less solvent or more environmentally benign solvents aligns with the principles of green chemistry. organic-chemistry.org

Below is an interactive data table summarizing the typical conditions and outcomes of microwave-assisted cross-coupling reactions for the synthesis of diarylamines, based on findings for analogous compounds.

Reaction TypeCatalyst/Ligand SystemBaseSolventTemperature (°C)Time (min)Yield (%)
Buchwald-HartwigPd₂(dba)₃ / XPhost-BuONaToluene15010 - 30Moderate to Excellent
Ullmann CouplingCu(0)Phosphate BufferWater80 - 1202 - 20Good to Excellent

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, specific experimental research findings for ¹H NMR, ¹³C NMR, FTIR, and HRMS were not available in the public domain. While the existence of this compound is documented, detailed analytical data necessary to fulfill the user's request for a thorough scientific article could not be located.

Chemical databases and scientific literature searches yielded information on related compounds, such as 4-bromoaniline (B143363) and other derivatives. However, in strict adherence to the user's instructions to focus solely on this compound, this related data could not be used to construct the requested article.

The required level of detail for each subsection—Proton NMR (¹H NMR) Analysis, Carbon-13 NMR (¹³C NMR) Analysis, Fourier Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—necessitates access to primary research data which appears to be unpublished or proprietary. Without this foundational data, a scientifically accurate and informative article conforming to the provided outline cannot be generated.

Therefore, this article cannot be completed at this time due to the unavailability of the specified advanced spectroscopic and structural characterization data for this compound.

Advanced Spectroscopic and Structural Characterization of 4 Bromo N 4 Isopropoxyphenyl Aniline

Mass Spectrometry for Molecular Information and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of polar molecules with minimal fragmentation. In the analysis of 4-Bromo-N-(4-isopropoxyphenyl)aniline, ESI-MS plays a crucial role in confirming its molecular identity.

The compound has a molecular formula of C15H16BrNO, corresponding to a molar mass of approximately 306.2 g/mol . In a typical ESI-MS experiment conducted in positive ion mode, the molecule is expected to be protonated to form the pseudomolecular ion [M+H]+. The presence of the bromine atom, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in a distinctive isotopic cluster for the [M+H]+ ion.

Ion SpeciesPredicted m/z (for 79Br)Predicted m/z (for 81Br)
[M+H]+307.05309.05

This table is interactive. Users can sort and filter the data.

The observation of this isotopic doublet, with a mass difference of approximately 2 Da and nearly equal intensities, would provide unambiguous confirmation of the presence of a single bromine atom in the molecule and corroborate its elemental composition. Further analysis using tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of the parent ion, yielding structural information about the connectivity of the molecule.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Determination of Molecular Conformation and Dihedral Angles of Related N-Aryl-4-bromoanilines

The molecular conformation of N-aryl-4-bromoanilines is largely defined by the dihedral angles between the planes of the two aromatic rings. These angles are a consequence of the steric and electronic interactions between the substituents on the rings and the bridging amine group.

In the case of 4-bromo-N-(4-bromophenyl)aniline, the dihedral angle between the two phenyl rings is reported to be 47.32(5)° nih.gov. This significant twist from planarity is a common feature in diarylamines and is often described as a "propeller" conformation. Another related compound, 4-bromo-N-(4-hydroxybenzylidene)aniline, exhibits a dihedral angle of 48.85(17)° between its benzene (B151609) rings nih.gov. Based on these examples, it is highly probable that this compound also adopts a non-planar conformation with a substantial dihedral angle between the 4-bromophenyl and 4-isopropoxyphenyl rings.

CompoundDihedral Angle (°)
4-Bromo-N-(4-bromophenyl)aniline47.32(5)
4-Bromo-N-(4-hydroxybenzylidene)aniline48.85(17)

This table is interactive. Users can sort and filter the data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state packing of molecules is governed by a variety of intermolecular interactions. In N-aryl-4-bromoanilines, hydrogen bonds and halogen bonds are particularly significant.

The presence of the N-H group allows for the formation of hydrogen bonds. For instance, in the crystal structure of 4-bromo-N-(4-hydroxybenzylidene)aniline, molecules are linked by O—H⋯N hydrogen bonds, forming infinite chains nih.gov. While this compound lacks a hydroxyl group, the N-H group can still act as a hydrogen bond donor, potentially interacting with the oxygen atom of the isopropoxy group of a neighboring molecule or the bromine atom.

Halogen bonding is another important directional interaction where a halogen atom acts as an electrophilic species. In the crystal structure of 4-bromo-N-(4-bromophenyl)aniline, significant intermolecular Br···Br contacts of 3.568(1) Å have been observed, which is shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a halogen bonding interaction nih.gov. It is plausible that similar Br···Br or Br···O interactions contribute to the crystal packing of this compound.

Crystal Packing and Supramolecular Assembly Formation

The formation of chains through hydrogen bonding, as seen in 4-bromo-N-(4-hydroxybenzylidene)aniline, is a common packing motif nih.gov. In the absence of strong hydrogen bond acceptors, weaker interactions such as C-H···π and π-π stacking, in conjunction with halogen bonds, would likely play a dominant role in the supramolecular assembly of this compound. The "propeller" shape of the molecule will likely lead to a packing arrangement that minimizes steric hindrance while maximizing favorable intermolecular contacts, resulting in a well-ordered three-dimensional crystalline lattice.

Computational and Theoretical Investigations of 4 Bromo N 4 Isopropoxyphenyl Aniline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. Although direct DFT data for 4-Bromo-N-(4-isopropoxyphenyl)aniline is absent from the scientific literature, research on analogous compounds such as 4-Bromo-N-phenylaniline and 4-Bromo-N,N-dimethylaniline provides a robust framework for predicting its electronic and structural attributes.

Optimization of Molecular Geometry and Conformational Analysis

The molecular geometry of diarylamines is characterized by a "propeller-like" conformation, where the two aromatic rings are twisted with respect to the plane formed by the C-N-C bridge. This twisting, defined by the dihedral angle, is a result of steric hindrance between the ortho-hydrogens on the phenyl rings.

For the analog 4-Bromo-N-phenylaniline , X-ray crystallography studies have determined the dihedral angle between the two benzene (B151609) rings to be approximately 52.5°. The central C-N-C bond angle is about 126.4°. It is anticipated that the geometry of this compound would adopt a similar, non-planar conformation. The introduction of the bulky isopropoxy group at the para-position of one ring is not expected to significantly alter the dihedral angle, as the primary steric interactions governing this twist occur at the ortho-positions. However, minor adjustments in bond lengths and angles around the substituted ring would be expected.

Table 1: Comparison of Key Geometric Parameters in Analogous Compounds

Parameter 4-Bromo-N-phenylaniline 4-Bromo-N-(4-bromophenyl)aniline Predicted for this compound
Dihedral Angle 52.5° 47.3° ~50-55°

This interactive table allows for a comparison of geometric parameters. Data for the target compound is an educated prediction based on available data for analogs.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

While specific FMO data for this compound has not been published, DFT studies on related N,N-dimethylaniline derivatives offer valuable insights. These studies calculate global reactivity descriptors based on FMO energies. It is expected that for this compound, the HOMO would be localized primarily on the electron-rich isopropoxyphenylamine moiety, particularly the nitrogen atom and the substituted phenyl ring. The LUMO is likely to be distributed over the bromophenyl ring, influenced by the electron-withdrawing nature of the bromine atom.

The presence of the electron-donating isopropoxy group would raise the energy of the HOMO compared to unsubstituted N-phenylaniline, likely leading to a smaller HOMO-LUMO gap and thus, increased reactivity towards electrophiles.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors

Parameter Definition Predicted Trend for this compound
EHOMO Highest Occupied Molecular Orbital Energy Relatively high (less negative) due to the electron-donating isopropoxy group.
ELUMO Lowest Unoccupied Molecular Orbital Energy Relatively low (more negative) due to the electron-withdrawing bromine atom.
ΔE (HOMO-LUMO Gap) ELUMO - EHOMO Relatively small, suggesting higher chemical reactivity.
Ionization Potential (I) ≈ -EHOMO Lower than unsubstituted analogs.
Electron Affinity (A) ≈ -ELUMO Higher than unsubstituted analogs.
Chemical Hardness (η) (I - A) / 2 Lower, indicating higher reactivity.

This interactive table outlines the predicted trends in FMO properties for the target compound based on theoretical principles and data from related molecules.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. Although no specific reaction mechanisms involving this compound have been computationally modeled in the literature, studies on the reactions of similar aniline (B41778) derivatives provide a template for predicting its behavior.

For instance, computational studies on the reaction of anilines with radicals (e.g., hydroxyl radicals) have shown that reactions can proceed via two main pathways: hydrogen abstraction from the N-H group or radical addition to the aromatic ring.

For this compound, it is plausible that a primary reaction pathway with an electrophile or radical would involve the nitrogen atom of the amine bridge due to the high electron density (HOMO localization) in this region. The electron-donating isopropoxy group would further activate the corresponding phenyl ring, making it a likely site for electrophilic aromatic substitution. Conversely, the bromophenyl ring is deactivated towards electrophilic attack but could be susceptible to nucleophilic aromatic substitution under certain conditions.

A computational study of a potential reaction, such as nitration or halogenation, would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state.

Frequency Calculation: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction pathway from the transition state down to the reactants and products to ensure the correct connection.

Such calculations would yield a detailed potential energy surface, providing quantitative data on reaction barriers and the relative stability of intermediates, thereby predicting the most favorable reaction pathway.

Advanced Applications and Materials Science Aspects

Role in Organic Electronic Materials

Substituted diphenylamines are a cornerstone in the design of organic electronic materials due to their favorable electronic and charge-transporting properties. The specific substituents on 4-Bromo-N-(4-isopropoxyphenyl)aniline, the electron-withdrawing bromine atom and the electron-donating isopropoxy group, allow for the fine-tuning of its electronic characteristics, making it a valuable component in various organic electronic devices.

Precursor for Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and the hole-transporting material (HTM) is a critical component for achieving high efficiency and stability. mdpi.comnih.gov HTMs facilitate the efficient extraction and transport of photogenerated holes from the perovskite absorber layer to the electrode. mdpi.com The properties of an ideal HTM include a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction, high hole mobility, and good thermal and chemical stability. mdpi.com

This compound serves as a key building block in the synthesis of more complex HTMs. The diphenylamine (B1679370) core is a common motif in many high-performance HTMs. The presence of the bromine atom provides a reactive site for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. This allows for the construction of larger, more conjugated molecules with tailored electronic properties. For instance, related brominated triphenylamine (B166846) derivatives have been used to synthesize advanced HTMs for PSCs. nih.gov The isopropoxy group, being an electron-donating group, helps to modulate the HOMO energy level of the resulting HTM, which is crucial for achieving efficient charge transfer from the perovskite layer. nih.gov

Constituent in Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are another area where this compound finds application as a synthetic precursor. In OLEDs, the luminescent materials are responsible for the generation of light upon electrical excitation. The efficiency and color of the emission are highly dependent on the molecular structure of the emitter.

The diphenylamine framework is a common component in many fluorescent and phosphorescent emitters, as well as in host materials for the emissive layer. The bromo- and isopropoxy- substituents on this compound can be strategically utilized to tune the photophysical properties of the resulting luminescent materials. For example, a closely related compound, 4-bromo-N-(4-bromophenyl)-N-phenylaniline, has been used in the synthesis of acridine-based host materials for phosphorescent OLEDs. nih.gov The triphenylamine unit in these materials serves as a hole-transporting moiety, facilitating charge carrier injection and transport within the emissive layer.

The bromine atom on the aniline (B41778) derivative can be used as a handle for introducing other functional groups that can influence the emission wavelength, quantum yield, and lifetime of the excited state. The isopropoxy group can enhance the solubility of the final material and also influence its electronic properties through its electron-donating nature. By carefully designing the molecular structure, it is possible to create novel emitters with tailored colors and high efficiencies for use in next-generation displays and lighting applications.

Influence of Substituent Effects on Electronic Properties and Charge Transport

The electronic properties and charge transport characteristics of organic semiconductor materials are highly sensitive to the nature and position of substituents on the aromatic core. In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating isopropoxy group has a significant impact on its molecular orbital energy levels and charge carrier mobility. mdpi.com

The isopropoxy group, being an electron-donating substituent, tends to increase the electron density on the phenyl ring it is attached to. This generally leads to a raising of the HOMO energy level, which can facilitate hole injection from the anode in an electronic device. nih.gov Conversely, the bromine atom is an electron-withdrawing group through the inductive effect, which tends to lower the energy levels of both the HOMO and the lowest unoccupied molecular orbital (LUMO). worktribe.com

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG) and two-photon absorption. These materials are of great interest for applications in optical communications, optical data storage, and bio-imaging. Organic molecules with donor-π-acceptor (D-π-A) architectures are particularly promising candidates for NLO materials due to their large molecular hyperpolarizabilities. frontiersin.org

Although direct studies on the NLO properties of this compound are not extensively reported, research on related phenyl diphenylamine derivatives suggests that this class of compounds is actively investigated for their NLO properties. researchgate.netmdpi.com The general approach involves coupling the diphenylamine donor unit to a suitable π-conjugated bridge and an electron-acceptor group. The resulting molecule can exhibit a large change in dipole moment upon excitation, which is a key requirement for a high second-order NLO response. The bromine atom can also serve as a site for further modification to introduce stronger acceptor moieties, thereby enhancing the D-π-A character and the resulting NLO properties.

Intermediate in the Synthesis of Complex Molecular Architectures

The utility of this compound extends beyond its direct application in materials science to its role as a versatile intermediate in organic synthesis. Its functional groups provide multiple reaction sites for the construction of more complex and functional molecules.

Building Block for Quinoline (B57606) Derivatives

Quinolines are a class of nitrogen-containing heterocyclic compounds that are found in numerous natural products and are of significant interest in medicinal chemistry due to their wide range of biological activities. wikipedia.org There are several named reactions for the synthesis of quinolines that utilize anilines as starting materials, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.org

This compound can serve as the aniline component in these classical quinoline syntheses. The substituents on the aniline ring will be incorporated into the final quinoline structure, allowing for the preparation of a variety of substituted quinoline derivatives. For example, in a Skraup-type synthesis, the aniline is reacted with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline ring system. The bromo and isopropoxyphenyl groups would be retained on the benzo ring of the resulting quinoline.

Furthermore, modern synthetic methods, such as transition-metal-catalyzed cyclization reactions, can also be employed to construct the quinoline scaffold from appropriately substituted anilines. mdpi.comnih.gov The bromine atom on the this compound can also be utilized in post-synthetic modifications of the quinoline ring, for example, through cross-coupling reactions to introduce further diversity into the molecular structure. This makes this compound a valuable starting material for the synthesis of libraries of novel quinoline derivatives for biological screening and other applications.

Precursors for Other Heterocyclic Systems (e.g., Isoxazolyl-Anilines)

While direct, documented syntheses of isoxazolyl-anilines commencing from this compound are not extensively reported in readily available literature, the molecular structure of this compound offers clear and chemically logical pathways for its use as a precursor in the synthesis of more complex heterocyclic systems. The presence of the bromine atom on one of the phenyl rings is a key feature, rendering the molecule amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

A plausible and efficient synthetic strategy to prepare isoxazolyl-anilines from this compound would likely involve an initial cross-coupling step to introduce a reactive moiety that can subsequently be elaborated into the isoxazole (B147169) ring. For instance, a Sonogashira coupling with a terminal alkyne could be employed to install an alkynyl group in place of the bromine atom. This alkynyl-substituted N-(4-isopropoxyphenyl)aniline would then be a versatile intermediate. The isoxazole ring can be constructed from an alkyne through a [3+2] cycloaddition reaction with a nitrile oxide, a well-established method for isoxazole synthesis. The nitrile oxide itself can be generated in situ from an aldoxime, providing a convergent and flexible approach to a variety of substituted isoxazolyl-anilines.

Alternatively, other palladium-catalyzed reactions, such as the Suzuki or Stille coupling, could be utilized to introduce different functional groups that facilitate the formation of the isoxazole ring. The choice of reaction would depend on the desired substitution pattern on the final isoxazolyl-aniline product. The N-(4-isopropoxyphenyl)aniline portion of the molecule would remain intact throughout this synthetic sequence, ultimately forming the "aniline" part of the target "isoxazolyl-aniline" structure. The versatility of palladium catalysis allows for the synthesis of a diverse library of such compounds, which could be of interest in medicinal chemistry and materials science. nih.gov

Design Principles for Structure-Property Relationships in Advanced Materials

The design of advanced organic materials with tailored electronic and photophysical properties is a highly active area of research. The molecule this compound possesses several structural features that can be systematically modified to control its properties, making it an interesting scaffold for materials science applications, particularly in the field of organic electronics. The fundamental structure can be viewed as a substituted diphenylamine, a class of compounds known for their use as hole-transporting materials and as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

The key design principles for establishing structure-property relationships in materials based on this compound revolve around the interplay of its constituent parts:

The Diphenylamine Core: The central nitrogen atom linking the two phenyl rings creates a non-planar, propeller-like structure. This geometry is crucial as it can inhibit close packing in the solid state, which can be beneficial for achieving amorphous thin films with good morphological stability, a desirable trait for many organic electronic devices. The degree of twisting between the phenyl rings can be influenced by the nature and size of the substituents.

The Isopropoxy Group (-OCH(CH₃)₂): This is an electron-donating group due to the lone pairs on the oxygen atom. The presence of this group on one of the phenyl rings increases the electron density of that ring and of the central nitrogen atom. This, in turn, influences the highest occupied molecular orbital (HOMO) energy level of the molecule. A higher HOMO level generally facilitates hole injection from the anode in an organic electronic device. The bulky nature of the isopropoxy group also contributes to the non-planar geometry and can enhance the solubility of the material in organic solvents, which is advantageous for solution-based processing techniques.

The Bromo Substituent (-Br): The bromine atom is an electron-withdrawing group through inductive effects, but it can also participate in halogen bonding, a type of non-covalent interaction that can influence molecular packing in the solid state. The position of the bromine atom can be strategically used as a handle for further functionalization via cross-coupling reactions, allowing for the extension of the π-conjugated system or the attachment of other functional moieties. This allows for the fine-tuning of the electronic properties, such as the band gap and charge transport characteristics. Modifying this position can lead to materials with different absorption and emission profiles.

Future Research Directions and Unexplored Avenues for 4 Bromo N 4 Isopropoxyphenyl Aniline

Development of Novel Green Synthetic Methodologies

The synthesis of diarylamines, including 4-Bromo-N-(4-isopropoxyphenyl)aniline, traditionally relies on cross-coupling reactions like the Buchwald-Hartwig and Ullmann condensations. acs.org While effective, these methods often present challenges related to green chemistry principles, such as the use of expensive transition metal catalysts, harsh reaction conditions, and the generation of hazardous waste. acs.orgresearchgate.net Future research must prioritize the development of more environmentally benign and economically viable synthetic routes.

Promising avenues for exploration include:

Acceptorless Dehydrogenative Aromatization: This strategy involves synthesizing diarylamines from more readily available and less hazardous starting materials like anilines and cyclohexanones or cyclohexylamines and cyclohexanols. semanticscholar.orgresearchgate.net This approach, often catalyzed by supported gold-palladium alloy nanoparticles, generates H2 as the only byproduct, highlighting its environmentally friendly nature. semanticscholar.orgresearchgate.net

Nitrosonium-Initiated C–N Bond Formation: A recently developed method utilizes economical and eco-friendly reagents like nitrates, oxygen, and iron powder to synthesize diarylamines from electron-rich arenes. acs.org This process circumvents the need for transition metal catalysts and pre-functionalized starting materials, offering a significant advantage in terms of cost and environmental impact. acs.org

Domino Reactions: One-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. researchgate.net Research into domino reactions using novel nitrogen sources, such as arginine, with easily recoverable magnetic catalysts could provide a mild and selective pathway to diarylamines. researchgate.net

A comparative overview of traditional versus potential green synthetic approaches is presented below.

FeatureTraditional Methods (e.g., Buchwald-Hartwig)Future Green Methodologies
Catalyst Palladium, Copper complexes acs.orgSupported Au-Pd nanoparticles, Iron, Copper on magnetic MOFs acs.orgsemanticscholar.orgresearchgate.net
Starting Materials Aryl halides, Anilines acs.orgAnilines, Cyclohexanones, Nitroarenes, Arginine acs.orgsemanticscholar.orgresearchgate.netacs.org
Reagents/Solvents Strong bases, Organic solventsEco-friendly reagents (O₂, Iron), Water or recyclable solvents acs.org
Byproducts Stoichiometric salt wasteH₂, H₂O semanticscholar.org
Process Multi-step, requires pre-functionalizationOne-pot, domino reactions, C-H activation acs.orgresearchgate.net

Advanced Characterization Techniques for In Situ Studies

Understanding the precise mechanisms of formation and subsequent reactions of this compound is crucial for optimizing processes and designing new applications. Traditional analytical methods often rely on ex situ analysis of the final product, providing limited insight into the dynamic reaction pathway. Future research should employ advanced in situ characterization techniques to monitor reactions in real-time. wpmucdn.com

These techniques allow researchers to observe transient intermediates, catalyst resting states, and structural transformations as they occur. wpmucdn.comnumberanalytics.com This provides a deeper understanding of structure-activity relationships and reaction kinetics. wpmucdn.com

TechniquePotential Insights for this compound Research
Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) In-situ analysis of catalyst surfaces during synthesis to identify active species and deactivation mechanisms under realistic reaction conditions. numberanalytics.com
In Situ Transmission Electron Microscopy (TEM) Real-time visualization of catalyst nanoparticle morphology, aggregation, and interaction with reactants during synthesis. wpmucdn.comnumberanalytics.com
In Situ X-ray Diffraction (XRD) Monitoring changes in the crystalline structure of heterogeneous catalysts or solid-state reactants/products during the reaction. wpmucdn.com
In Situ Infrared/Raman Spectroscopy Identification of key vibrational modes of reactants, intermediates, and products to elucidate reaction pathways and kinetics. numberanalytics.com
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy Tracking the concentration of soluble species over time to gain detailed kinetic data and identify short-lived intermediates in solution.

By applying these methods to the synthesis of this compound, researchers can gain unprecedented mechanistic insights, leading to the development of more efficient and selective catalytic systems.

Theoretical Predictions for Enhanced Material Performance and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to guide experimental research. tci-thaijo.org For this compound, theoretical studies can accelerate the discovery of new applications by predicting its material properties and chemical reactivity before committing to extensive laboratory work.

Future computational research should focus on:

Electronic Structure Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to predict the compound's potential as a hole-transport material in organic electronic devices like OLEDs and perovskite solar cells, similar to other functionalized triarylamines. tci-thaijo.orgossila.com

Reactivity Mapping: Using DFT-based reactivity descriptors to predict the most likely sites for electrophilic or nucleophilic attack. tci-thaijo.org This can guide the design of new catalytic transformations by identifying which positions on the aromatic rings are most susceptible to further functionalization.

Conformational and Structural Analysis: Modeling the dihedral and pitch angles of the molecule can provide insight into its solid-state packing and intermolecular interactions, which are crucial for material performance. nih.govresearchgate.netresearchgate.net Computational studies can also help rationalize the barriers to rotation around the C-N bonds, which is relevant for applications involving atropisomers. researchgate.net

Calculated ParameterRelevance to Future Research
HOMO/LUMO Energies Predicts suitability for organic semiconductor applications (e.g., hole-transport layers). tci-thaijo.org
Electrostatic Potential Maps Guides the design of reactions by identifying electron-rich and electron-deficient regions. tci-thaijo.org
Bond Dissociation Energies Predicts the reactivity of the C-Br and N-H bonds for subsequent catalytic transformations.
Reaction Energy Profiles Elucidates mechanistic pathways for synthesis and derivatization, complementing in situ studies. researchgate.netacs.org
Torsional Energy Barriers Assesses the potential for stable atropisomers in sterically hindered derivatives. researchgate.net

Exploration of New Catalytic Transformations Utilizing the Compound's Unique Structure

The structure of this compound, featuring a reactive C-Br bond, a secondary amine (N-H), and two distinct phenyl rings, makes it a versatile platform for developing novel catalytic transformations.

Future research could explore two primary avenues:

The Compound as a Substrate: The bromine atom serves as an excellent handle for a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination). This would allow for the synthesis of a diverse library of more complex triarylamines or extended π-conjugated systems. The N-H bond can be targeted for further N-arylation or N-alkylation, creating asymmetric or sterically hindered diarylamines. researchgate.net

The Compound as a Ligand Precursor: Diarylamines can serve as precursors to N-heterocyclic carbene (NHC) or phosphine-type ligands for transition metal catalysis. The electronic properties of the ligand, and thus the activity of the resulting catalyst, could be finely tuned by the bromo and isopropoxy substituents. The steric bulk of the isopropoxy group could also impart specific selectivity in catalytic reactions.

Exploration in this area could involve reacting the compound with various coupling partners to create novel molecular architectures with applications in materials science, medicinal chemistry, and catalysis itself.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-N-(4-isopropoxyphenyl)aniline?

The compound can be synthesized via copper-catalyzed coupling reactions, as demonstrated for analogous brominated diphenylamines . Alternatively, condensation reactions between bromoaniline derivatives and substituted aldehydes (e.g., ferrocenecarboxaldehyde) under anhydrous conditions yield similar structures, with yields influenced by stoichiometry and molecular sieves .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups and substitution patterns. Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond angles (e.g., C–N–C = 128.5°) and dihedral angles (e.g., 47.32°), as reported for structurally related brominated anilines . Mass spectrometry (MS) validates molecular weight .

Advanced Research Questions

Q. How do intermolecular Br···Br interactions influence the crystal packing of halogenated anilines?

In brominated analogs, Br···Br contacts (3.568 Å) shorter than the sum of van der Waals radii (3.7 Å) contribute to dense crystal packing. These interactions, combined with the "propeller blade" arrangement of aromatic rings, stabilize the lattice despite the absence of hydrogen bonding .

Q. How can researchers resolve discrepancies in dihedral angles between structurally similar compounds?

Discrepancies arise from differences in substituent electronic effects (e.g., nitro vs. bromo groups). Refinement using SHELXL with high-resolution data and analysis of pitch angles (angles between aryl planes and the bridging N atom) provide metrical precision. For example, pitch angles of 18.1° and 31.7° in the title compound contrast with 22.1° and 39.1° in dichloro analogs .

Q. What experimental variables impact yield optimization in copper-catalyzed synthesis of brominated anilines?

Key variables include catalyst loading (e.g., CuI vs. CuBr), reaction temperature, and substrate purity. For example, yields of 64% were achieved using ferrocenecarboxaldehyde condensation, with molecular sieves critical for removing water and shifting equilibrium .

Q. How should twinned crystallographic data be processed for accurate structural determination?

SHELXL’s robustness in refining twinned data (e.g., via HKLF5 format) is advantageous. Anisotropic refinement of non-hydrogen atoms and constrained hydrogen positions improve reliability, as demonstrated for brominated anilines .

Methodological Notes

  • Crystallographic Refinement : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to handle anisotropic displacement parameters and twinning .
  • Synthetic Reproducibility : Document stoichiometric ratios and drying agents (e.g., molecular sieves) to ensure reproducibility .
  • Data Contradictions : Compare pitch angles and intermolecular contacts across analogs to contextualize structural variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.